molecular formula C26H24FN3O3 B11008922 1-(4-fluorophenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11008922
M. Wt: 445.5 g/mol
InChI Key: XNPSXXGRZNGUCE-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N-(2-{[(4-METHYLBENZYL)AMINO]CARBONYL}PHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, a methylbenzylamino group, and a pyrrolidinecarboxamide structure, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-N-(2-{[(4-METHYLBENZYL)AMINO]CARBONYL}PHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the Fluorophenyl Intermediate:

    Amidation Reaction: The intermediate is then reacted with a suitable amine, such as 4-methylbenzylamine, under controlled conditions to form the amide bond.

    Cyclization: The final step involves cyclization to form the pyrrolidine ring, which is achieved through intramolecular reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-N-(2-{[(4-METHYLBENZYL)AMINO]CARBONYL}PHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-(2-{[(4-METHYLBENZYL)AMINO]CARBONYL}PHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-(2-{[(4-METHYLBENZYL)AMINO]CARBONYL}PHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-ylcarbonylamino: A compound with similar structural features but different functional groups.

    7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one: Another fluorophenyl-containing compound with distinct chemical properties.

Uniqueness

1-(4-FLUOROPHENYL)-N-(2-{[(4-METHYLBENZYL)AMINO]CARBONYL}PHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H24FN3O3

Molecular Weight

445.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H24FN3O3/c1-17-6-8-18(9-7-17)15-28-26(33)22-4-2-3-5-23(22)29-25(32)19-14-24(31)30(16-19)21-12-10-20(27)11-13-21/h2-13,19H,14-16H2,1H3,(H,28,33)(H,29,32)

InChI Key

XNPSXXGRZNGUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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